2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core structure
Preparation Methods
The synthesis of 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-6-methylpyrimidine with a suitable amine under controlled temperature and pressure conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its potential use in the synthesis of more complex chemical entities and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It can inhibit the activity of these enzymes, leading to alterations in cellular signaling pathways and potentially inducing apoptosis in cancer cells . The exact molecular pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine: This compound has a similar core structure but differs in the position of the nitrogen atoms.
Pyrrolopyrazine Derivatives: These compounds share a pyrrole ring but have different substituents and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-chloro-6-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H8ClN3/c1-11-3-5-2-9-7(8)10-6(5)4-11/h2H,3-4H2,1H3 |
InChI Key |
GQALQTYJMOWEGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=CN=C(N=C2C1)Cl |
Origin of Product |
United States |
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